trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid
Overview
Description
trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropane ring attached to the 3-position of a methylated pyrazole ring, and a carboxylic acid functional group.
Mechanism of Action
Target of Action
The primary target of trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This interaction results in changes in the NAD+ salvage pathway, affecting various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a coenzyme involved in redox reactions, posttranslational modifications, and calcium signaling . The downstream effects of this include changes in metabolism and potentially the aging process .
Pharmacokinetics
It’s known that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s ADME properties and bioavailability may be influenced by its lipophilicity and its interactions with CYP enzymes .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes . The specific effects of this compound’s action would depend on the context of its use and the specific biological systems involved .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the specific biological context in which the compound is used .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of antidepressants, GPCR agonists, and non-opioid analgesics .
Cellular Effects
It is known to show effective NAMPT activity , which plays a pivotal role in many biological processes including metabolism and aging .
Molecular Mechanism
The molecular mechanism of Trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid involves the inhibition of CYP . It is also known to interact with multiple CYP isoforms .
Metabolic Pathways
It is known to be involved in the NAD+ salvage pathway, which is catalyzed by Nicotinamide phosphoribosyltransferase (NAMPT) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclopropanation of a suitable precursor, such as 1-methyl-1H-pyrazole-3-carbaldehyde , using a cyclopropanation reagent like dibromomethane in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The pyrazole ring can be reduced to form a variety of derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide or peroxides .
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Substituted pyrazoles with various functional groups.
Scientific Research Applications
trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: is similar to other pyrazole derivatives, but its unique structure, particularly the cyclopropane ring, sets it apart. Some similar compounds include:
1-Methyl-1H-pyrazole-3-carboxylic acid
3-(1-Methyl-1H-pyrazol-3-yl)propanoic acid
2-(1-Methyl-1H-pyrazol-3-yl)acetic acid
These compounds share the pyrazole core but differ in the nature of the substituents attached to the ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWHFGCVORFMCD-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H]2C[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899946-21-4 | |
Record name | 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.